

2-Hydroxyethyl Benzoate: A Comparative Guide to its Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyethyl benzoate*

Cat. No.: B041798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl benzoate, also known as ethylene glycol monobenzoate, is an organic compound with the chemical formula $C_9H_{10}O_3$.^{[1][2][3]} It is an ester of benzoic acid and ethylene glycol.^[1] This colorless to pale yellow liquid possesses a mild aromatic odor and is soluble in organic solvents like ethanol and ether, with limited solubility in water.^{[1][3]} **2-Hydroxyethyl benzoate** is a versatile ingredient in the cosmetic and pharmaceutical industries, primarily functioning as a skin-conditioning agent, solvent, fragrance ingredient, preservative, and emulsifier.^{[1][3]} This guide provides a comparative analysis of **2-Hydroxyethyl benzoate**'s properties and applications against common alternatives, supported by experimental protocols to aid in research and development.

Properties of 2-Hydroxyethyl Benzoate

A summary of the key physical and chemical properties of **2-Hydroxyethyl benzoate** is presented below.

Property	Value
Chemical Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol
Appearance	Colorless to pale yellow liquid
Melting Point	Approximately 20-22°C[3] or 34°C[4]
Boiling Point	Approximately 213-216°C[3]
Solubility	Soluble in ethanol, benzene, methanol; limited solubility in water[3]
pKa	14.04 ± 0.10 (Predicted)[2]

Applications and Performance Comparison As a Preservative

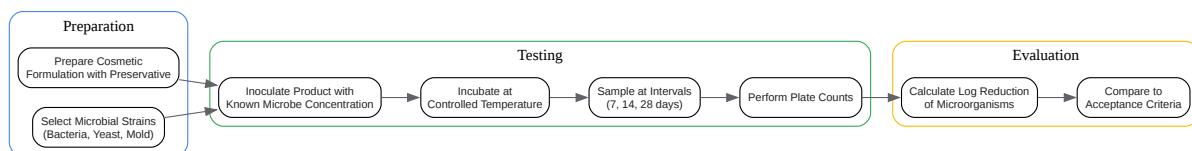
2-Hydroxyethyl benzoate is known to possess antimicrobial properties, with reported activity against bacteria, fungi, and protozoa.[4] Its mechanism of action is thought to involve reacting with fatty acids in the cell membrane, leading to its disruption.[4]

Common Alternatives:

- Parabens (Methylparaben, Propylparaben, etc.): Esters of p-hydroxybenzoic acid that are effective against a broad spectrum of fungi and bacteria, particularly Gram-positive strains.[5][6] Their antimicrobial activity increases with the length of the alkyl chain.[7]
- Phenoxyethanol: A broad-spectrum preservative effective against Gram-positive and Gram-negative bacteria, as well as yeasts.[5][6]
- Sodium Benzoate: The sodium salt of benzoic acid, most effective in acidic conditions (low pH).[5]
- Benzyl Alcohol: An aromatic alcohol with antimicrobial properties.[5]

Performance Comparison:

Direct quantitative comparisons of the antimicrobial efficacy of **2-Hydroxyethyl benzoate** against other preservatives are not readily available in public literature. The following table provides a qualitative comparison based on available information.


Preservative	Antimicrobial Spectrum	Optimal pH Range
2-Hydroxyethyl Benzoate	Bacteria, Fungi, Protozoa ^[4]	Data not available
Parabens	Broad spectrum, more effective against fungi and Gram-positive bacteria ^[5]	Effective up to pH 8
Phenoxyethanol	Broad spectrum (Gram-positive & Gram-negative bacteria, yeasts) ^{[5][6]}	4.0 - 10.0
Sodium Benzoate	More effective against yeasts and molds than bacteria	Acidic (effective up to pH 5.5)
Benzyl Alcohol	Broad spectrum	Wide range (effective up to pH 8)

Experimental Protocol: Preservative Efficacy Test (Challenge Test)

This protocol is a standardized method to determine the effectiveness of a preservative system in a cosmetic formulation.

- **Microbial Strains:** A selection of relevant microorganisms is chosen, typically including Gram-positive bacteria (e.g., *Staphylococcus aureus*), Gram-negative bacteria (e.g., *Pseudomonas aeruginosa*, *Escherichia coli*), yeast (e.g., *Candida albicans*), and mold (e.g., *Aspergillus brasiliensis*).
- **Inoculation:** The cosmetic product is inoculated with a known concentration of each microorganism.
- **Incubation:** The inoculated product is stored at a specified temperature (e.g., 20-25°C) and observed at various time intervals (e.g., 7, 14, and 28 days).

- Microbial Count: At each interval, a sample of the product is taken, and the number of viable microorganisms is determined through plating and colony counting.
- Evaluation: The reduction in the microbial population over time is calculated and compared against established criteria (e.g., USP <51> or Ph. Eur. 5.1.3) to assess the preservative's efficacy.

[Click to download full resolution via product page](#)

Preservative Efficacy Testing Workflow

As an Emulsifier

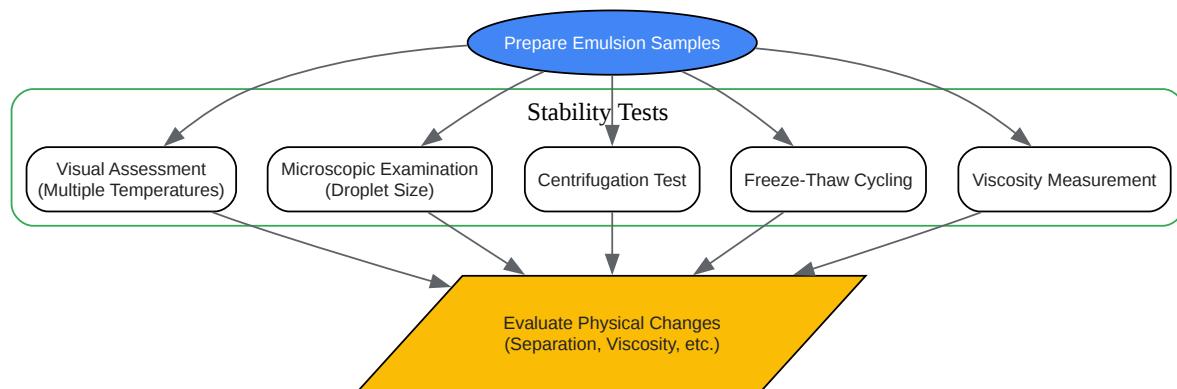
2-Hydroxyethyl benzoate is utilized in cosmetic formulations for its ability to help stabilize emulsions, which are mixtures of oil and water.[\[1\]](#)

Common Alternatives:

- Polysorbates (e.g., Polysorbate 20, Polysorbate 80): Nonionic surfactants with varying HLB (hydrophile-lipophile balance) values, making them versatile for different emulsion types.
- Glyceryl Stearate: A common emulsifier derived from vegetable or animal sources, often used in creams and lotions.
- Cetearyl Alcohol: A fatty alcohol that acts as a co-emulsifier and thickener.
- Lecithin: A natural emulsifier derived from sources like soybeans and egg yolks.[\[8\]](#)

Performance Comparison:

Quantitative data directly comparing the emulsifying performance of **2-Hydroxyethyl benzoate** with other emulsifiers is limited. The choice of an emulsifier is highly dependent on the specific formulation, desired texture, and the oil phase being used. The HLB value is a key parameter for selecting an appropriate emulsifier.


Emulsifier	Type	Typical HLB Value	Common Use
2-Hydroxyethyl Benzoate	Nonionic	Data not available	O/W and W/O emulsions
Polysorbate 20	Nonionic	16.7	O/W emulsions
Polysorbate 80	Nonionic	15.0	O/W emulsions
Glyceryl Stearate	Nonionic	3.8	W/O emulsions, co-emulsifier in O/W
Lecithin	Natural	4-9 (variable)	O/W and W/O emulsions

Experimental Protocol: Emulsion Stability Testing

This protocol outlines methods to assess the physical stability of a cosmetic emulsion.

- **Visual Assessment:** Samples of the emulsion are stored at various temperatures (e.g., 4°C, 25°C, 40°C) and observed over several weeks for any signs of instability, such as creaming, coalescence, or phase separation.
- **Microscopic Examination:** The droplet size and distribution within the emulsion are observed under a microscope at different time points. A significant increase in droplet size indicates instability.
- **Centrifugation Test:** The emulsion is subjected to centrifugation (e.g., 3000 rpm for 30 minutes).[9][10] A stable emulsion will show no signs of phase separation.[10]
- **Freeze-Thaw Cycling:** The product undergoes several cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).[11] Any changes in physical properties (viscosity, appearance) are noted.[11]

- Viscosity Measurement: The viscosity of the emulsion is measured at regular intervals. A significant change in viscosity can indicate instability.

[Click to download full resolution via product page](#)

Emulsion Stability Testing Workflow

As a Fragrance Ingredient and Fixative

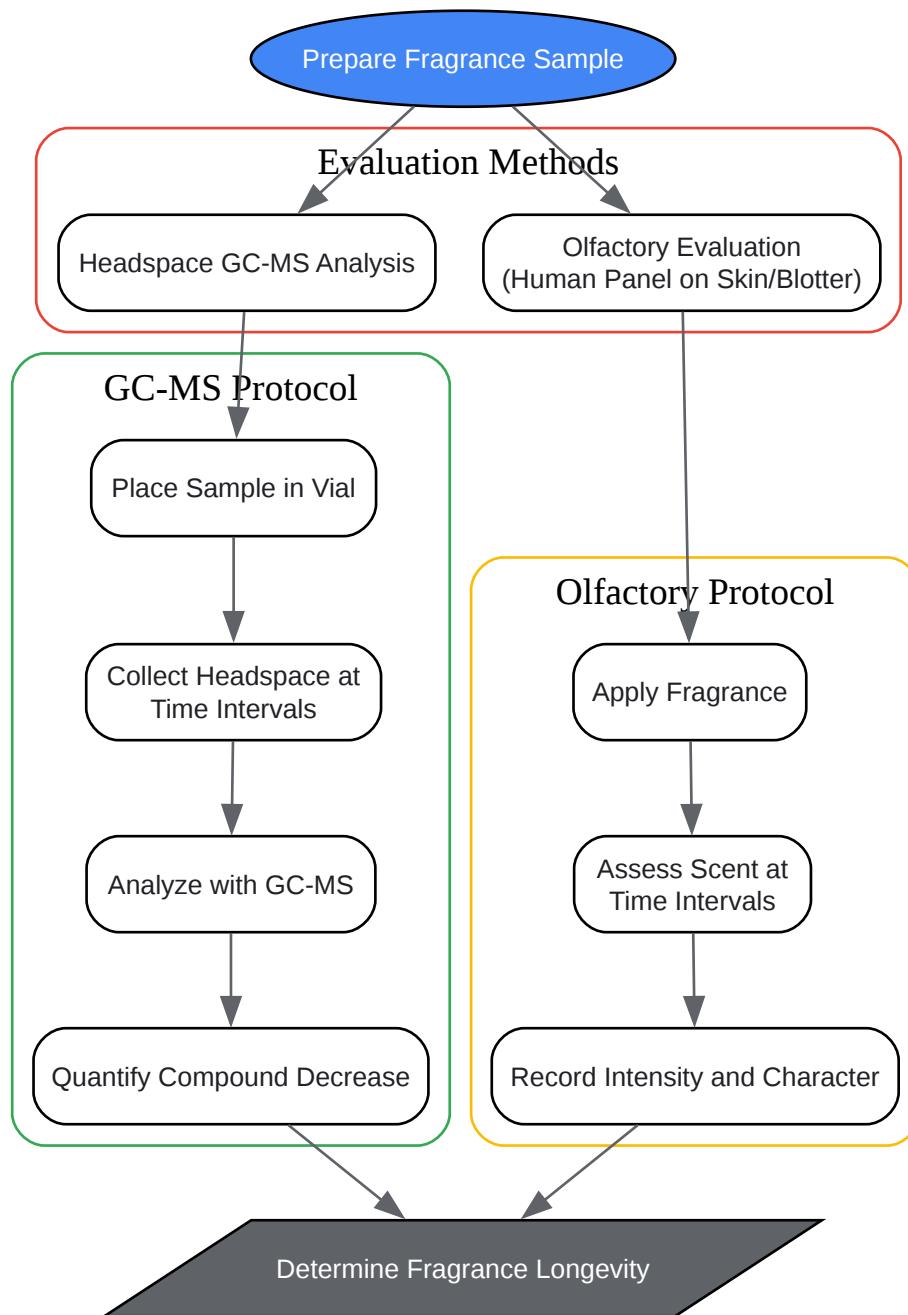
2-Hydroxyethyl benzoate is used in perfumes and other scented products for its fragrance characteristics.^[3] It can also act as a fixative, a substance that reduces the evaporation rate of more volatile fragrance components, thereby prolonging the scent's longevity.

Common Alternatives (Fixatives):

- Benzyl Benzoate: A common fixative and solvent in perfumery with a mild, sweet, balsamic scent.^{[12][13]}
- Glycerin: A humectant that can also slow the evaporation of fragrance oils.
- Sandalwood Oil: A natural essential oil that acts as a base note and a fixative.
- Musk (Synthetic): A class of aroma compounds that are excellent fixatives.

Performance Comparison:

A comparative study on the fixation time of different materials found that glycerin, musk oil, sandalwood, and benzyl benzoate all demonstrated fixative properties, with glycerin showing the longest fixation time in that particular study.[14]

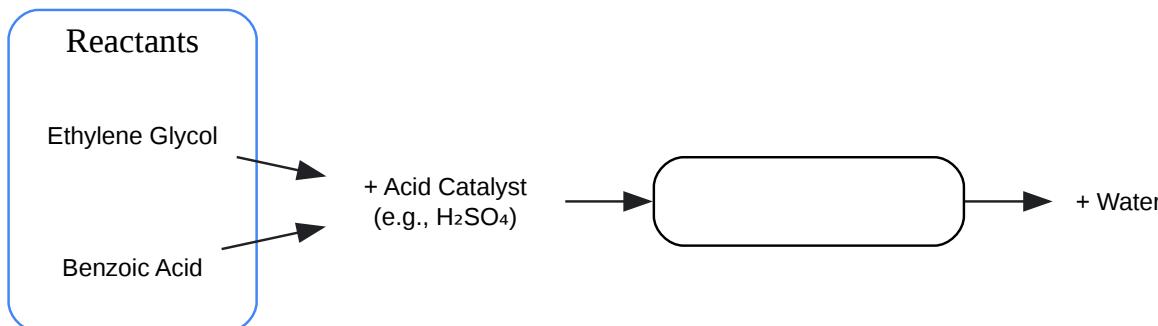

Fixative	Type	Scent Profile	Fixation Time (h/g) (from one study) [14]
2-Hydroxyethyl Benzoate	Synthetic	Mildly aromatic	Data not available
Benzyl Benzoate	Synthetic	Faintly sweet, mild balsamic[12]	5.9
Glycerin	Natural (derived)	Odorless	6.3
Sandalwood Oil	Natural	Woody, rich	5.9
Musk Oil	Natural	Musky	6.1

Experimental Protocol: Fragrance Longevity Evaluation

This protocol describes methods for assessing how long a fragrance lasts.

- Olfactory Evaluation on Skin/Blotter: The fragrance is applied to a smelling strip (blotter) and/or human skin. Trained evaluators, or "sniffers," assess the scent's intensity and character at regular intervals (e.g., immediately after application, 1, 2, 4, 6, 8 hours).[15]
- Headspace Analysis using Gas Chromatography-Mass Spectrometry (GC-MS):
 - The fragranced sample (on a substrate) is placed in a sealed vial.
 - The air (headspace) above the sample is collected at different time points.
 - The collected vapor is injected into a GC-MS system to separate and identify the volatile fragrance compounds.
 - The decrease in the concentration of key fragrance molecules over time provides a quantitative measure of longevity.[16]

- Accelerated Stability Testing: The fragranced product is exposed to elevated temperatures to simulate aging over a shorter period, which can help predict changes in the scent profile over its shelf life.[17]



[Click to download full resolution via product page](#)

Fragrance Longevity Evaluation Workflow

Synthesis of 2-Hydroxyethyl Benzoate

2-Hydroxyethyl benzoate is typically synthesized via an esterification reaction between benzoic acid and 2-hydroxyethanol (ethylene glycol) under acidic conditions.[3]

[Click to download full resolution via product page](#)

Synthesis of **2-Hydroxyethyl Benzoate**

Safety and Toxicology

2-Hydroxyethyl benzoate is generally considered to have low toxicity, but appropriate protective measures should be taken during handling to avoid skin and eye irritation, as well as inhalation of its vapor.[1][3] Like other alkyl benzoates used in cosmetics, it is expected to be metabolized in the skin to benzoic acid and the parent alcohol (ethylene glycol). A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl benzoate esters are safe in the present practices of use and concentration in cosmetics.

Conclusion

2-Hydroxyethyl benzoate is a multifunctional ingredient with valuable applications in the cosmetic and pharmaceutical industries as a preservative, emulsifier, and fragrance component. While general information on its properties and functions is available, there is a notable lack of publicly accessible, direct comparative studies with quantitative experimental data against its common alternatives. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses, enabling a more data-driven selection of ingredients for specific formulation needs. Further research is warranted to fully characterize and compare the performance of **2-Hydroxyethyl benzoate** to establish its competitive advantages and optimal use cases in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 94-33-7: 2-Hydroxyethyl benzoate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Hydroxyethyl benzoate | 94-33-7 | AAA09433 | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Best Emulsifiers for Natural Cosmetics: a Comprehensive Guide | NIKOO Chemical [nikoochem.com]
- 9. cheops-tsar.de [cheops-tsar.de]
- 10. skinconsult.com [skinconsult.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. fraterworks.com [fraterworks.com]
- 13. nbinno.com [nbino.com]
- 14. mail.uotechnology.edu.iq [mail.uotechnology.edu.iq]
- 15. zurkoresearch.com [zurkoresearch.com]
- 16. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 17. iltusa.com [iltusa.com]
- To cite this document: BenchChem. [2-Hydroxyethyl Benzoate: A Comparative Guide to its Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041798#literature-review-of-2-hydroxyethyl-benzoate-applications-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com